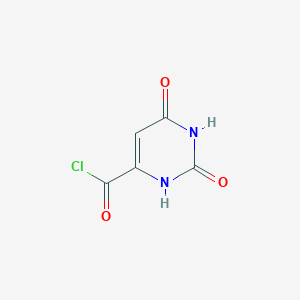
1-Allyl-1-tosylmethyl isocyanide
Descripción general
Descripción
1-Allyl-1-tosylmethyl isocyanide is an organic compound with the molecular formula C12H13NO2S and a molecular weight of 235.30 g/mol . It is characterized by the presence of an allyl group, a tosylmethyl group, and an isocyanide functional group. This compound is primarily used in research settings and is known for its unique reactivity and versatility in organic synthesis.
Métodos De Preparación
1-Allyl-1-tosylmethyl isocyanide can be synthesized through various methods. One common synthetic route involves the reaction of tosylmethyl isocyanide with allyl bromide . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through standard techniques such as column chromatography.
Análisis De Reacciones Químicas
1-Allyl-1-tosylmethyl isocyanide undergoes a variety of chemical reactions, making it a valuable reagent in organic synthesis. Some of the key reactions include:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Cycloaddition Reactions: This compound can undergo [3+2] cycloaddition reactions with electron-deficient compounds to form heterocycles such as pyrroles.
Oxidation and Reduction: The isocyanide group can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and cycloaddition.
Common reagents used in these reactions include bases like potassium carbonate, nucleophiles such as amines, and various electron-deficient compounds. The major products formed from these reactions are often heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
1-Allyl-1-tosylmethyl isocyanide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly heterocycles.
Industry: While its industrial applications are limited, it is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-allyl-1-tosylmethyl isocyanide is primarily based on its ability to act as a nucleophile and participate in cycloaddition reactions. The isocyanide group, with its unique electronic structure, can interact with various electrophiles, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of heterocycles and other complex organic molecules .
Comparación Con Compuestos Similares
1-Allyl-1-tosylmethyl isocyanide can be compared to other isocyanides such as tosylmethyl isocyanide (TosMIC) and phenyl isocyanide. While TosMIC is widely used in the Van Leusen reaction to synthesize nitriles and heterocycles , this compound offers additional reactivity due to the presence of the allyl group, which can participate in further chemical transformations.
Similar compounds include:
Tosylmethyl isocyanide (TosMIC): Known for its versatility in organic synthesis.
Phenyl isocyanide: Used in various multicomponent reactions.
Methyl isocyanide: A simpler isocyanide used in basic organic reactions.
Propiedades
IUPAC Name |
1-(1-isocyanobut-3-enylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-4-5-12(13-3)16(14,15)11-8-6-10(2)7-9-11/h4,6-9,12H,1,5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZHRMOVCQGFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC=C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607612 | |
| Record name | 1-(1-Isocyanobut-3-ene-1-sulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58379-85-4 | |
| Record name | 1-(1-Isocyanobut-3-ene-1-sulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Thiazolecarboxylic acid, 4-[4-(1-methylethyl)phenyl]-](/img/structure/B1603682.png)


![4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1603688.png)



